Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 243.3 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a bicyclic lactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
- Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
- Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific hydroxyl and tert-butyl ester groups, which confer distinct chemical reactivity and biological activity. Its bicyclic structure also provides a rigid framework that can interact with various molecular targets in a specific manner .
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9-4-8(14)5-10(7-13)16-9/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
VMZFCPPYGCMRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)O |
Origin of Product |
United States |
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